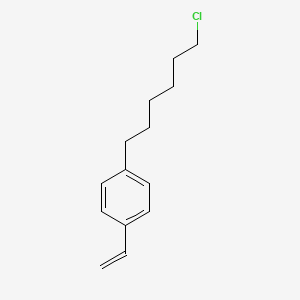
1-(6-Chlorohexyl)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chlorohexyl)-4-vinylbenzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a 6-chlorohexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorohexyl)-4-vinylbenzene typically involves the alkylation of 4-vinylbenzene with 6-chlorohexyl halide. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chlorohexyl)-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chlorohexyl chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as DMF or acetonitrile.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Substituted amines, thiols.
Aplicaciones Científicas De Investigación
1-(6-Chlorohexyl)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which 1-(6-Chlorohexyl)-4-vinylbenzene exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
Comparación Con Compuestos Similares
1-(6-Bromohexyl)-4-vinylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(6-Azidohexyl)-4-vinylbenzene: Contains an azide group, making it useful for click chemistry applications.
1-(6-Hydroxyhexyl)-4-vinylbenzene: Features a hydroxyl group, providing different chemical reactivity and potential for hydrogen bonding.
Uniqueness: 1-(6-Chlorohexyl)-4-vinylbenzene is unique due to the presence of the chlorohexyl chain, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Propiedades
Fórmula molecular |
C14H19Cl |
|---|---|
Peso molecular |
222.75 g/mol |
Nombre IUPAC |
1-(6-chlorohexyl)-4-ethenylbenzene |
InChI |
InChI=1S/C14H19Cl/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15/h2,8-11H,1,3-7,12H2 |
Clave InChI |
GCIOGRMZTVXGPF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


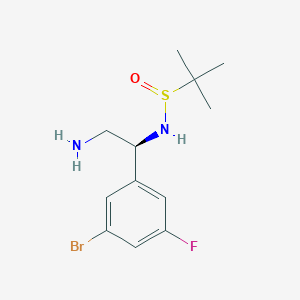
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)
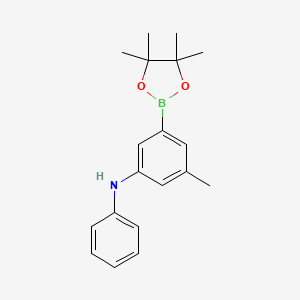
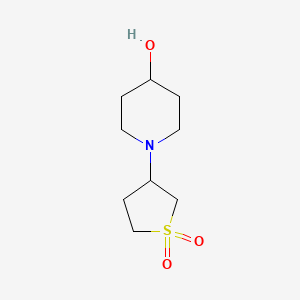
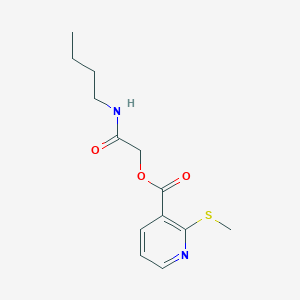


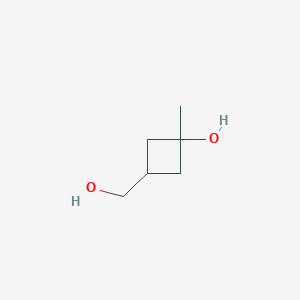
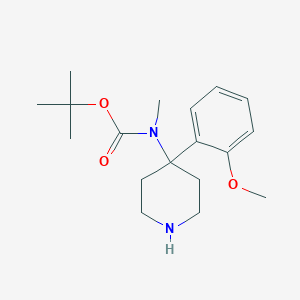


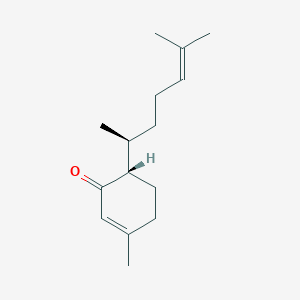
![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)
